Structural Characterization and Functional Applications of Ethyl D-Glucopyranoside: A Technical Monograph
Structural Characterization and Functional Applications of Ethyl D-Glucopyranoside: A Technical Monograph
Executive Summary
Ethyl D-glucopyranoside (EDG) represents a critical class of non-ionic, amphiphilic glycosides utilized extensively in transdermal drug delivery and advanced cosmetic formulations. Structurally composed of a glucose moiety ether-linked to an ethyl chain at the anomeric carbon, EDG functions as a superior hydrotrope and humectant. This guide provides a rigorous analysis of its stereochemical architecture, synthesis protocols, and physicochemical properties, designed for researchers requiring high-precision data for formulation and synthesis.[1]
Part 1: Molecular Architecture & Stereochemistry
Structural Hierarchy
Ethyl D-glucopyranoside (
Anomeric Configuration ( vs. )
The stereochemistry at the anomeric center (
-
Ethyl
-D-glucopyranoside: The ethyl group is axial (trans to the hydroxymethyl group).[1] This form is stabilized by the anomeric effect , where lone pair repulsion is minimized. -
Ethyl
-D-glucopyranoside: The ethyl group is equatorial (cis to the hydroxymethyl group).[1] This form is sterically less hindered and is the primary product of enzymatic synthesis using -glucosidases.
Key Structural Differentiator:
The
Structural Visualization
The following diagram illustrates the stereochemical relationship and the enzymatic pathway determining the anomeric outcome.
Figure 1: Synthetic pathways determining the stereochemical outcome of Ethyl D-glucopyranoside. Acid catalysis yields a mixture favoring the
Part 2: Physicochemical Profile[2]
The amphiphilic nature of EDG, characterized by a hydrophilic glucose head and a short hydrophobic ethyl tail, grants it unique hydrotropic properties.
Key Properties Table
| Property | Value / Description | Significance |
| IUPAC Name | Ethyl (3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | Definitive chemical nomenclature.[1][2] |
| CAS Number | 3198-49-0 ( | Critical for regulatory filing and sourcing.[1] |
| Molecular Weight | 208.21 g/mol | Low MW facilitates rapid skin permeation.[1] |
| Solubility | Water: >590 g/LEthanol: SolubleDMSO: Soluble | Excellent vehicle for aqueous and organic formulations.[1] |
| LogP | -1.8 to -2.17 | Indicates high hydrophilicity; functions as a humectant.[1] |
| pKa | ~12.2 (Sugar hydroxyls) | Non-ionic at physiological pH (neutral).[1] |
| Stability | Stable at pH 4-8.[1] Hydrolyzes in strong acid/base. | Suitable for topical and oral drug delivery systems. |
Spectroscopic Identification (NMR)
To validate the structure of synthesized EDG, Nuclear Magnetic Resonance (NMR) is the gold standard.
-
H NMR (400 MHz,
):-
Anomeric Proton (
):-
-anomer:
~4.80 ppm, Doublet, Hz (Small coupling indicates axial-equatorial relationship). -
-anomer:
~4.39 ppm, Doublet, Hz (Large coupling indicates trans-diaxial relationship, confirming configuration).
-
-anomer:
-
Ethyl Group: Triplet (
1.2 ppm, ) and Multiplet ( 3.6-3.9 ppm, ).[1]
-
-
C NMR:
-
Anomeric Carbon (
): ~102 ppm ( ) vs ~98 ppm ( ).
-
Part 3: Synthesis & Validation Protocol
While chemical synthesis (Fischer glycosidation) is cheaper, it produces anomeric mixtures requiring difficult separation. Enzymatic synthesis is the preferred route for high-purity pharmaceutical grade Ethyl
Protocol: Enzymatic Synthesis of Ethyl -D-Glucopyranoside[1]
Objective: Selective synthesis of the
Reagents:
-
D-Glucose (Anhydrous)[1]
-
Ethanol (Absolute, solvent & substrate)
-
-Glucosidase (EC 3.2.1.21, Source: Prunus amygdalus)[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Acetate Buffer (50 mM, pH 5.0)
Methodology:
-
Preparation: Dissolve D-glucose in acetate buffer to create a saturated solution.
-
Solvent Addition: Add ethanol to the buffer solution. A typical ratio is 30:70 (Buffer:Ethanol v/v) to shift equilibrium toward synthesis (reverse hydrolysis) rather than hydrolysis.
-
Enzyme Initiation: Add
-glucosidase (approx. 10-50 U/mL reaction volume). -
Incubation: Incubate at 50°C with orbital shaking (150 rpm) for 48–72 hours.
-
Termination: Stop reaction by heating to 100°C for 5 minutes (denaturation).
-
Purification (Self-Validating Step):
-
Evaporate ethanol.
-
Load aqueous residue onto a Cation Exchange Resin (e.g., Dowex 50W-X8 in
or form). -
Elution: Elute with degassed water.
-
Separation Logic: Glucose interacts more strongly with the
resin than the less polar EDG. EDG elutes first, followed by unreacted glucose.
-
-
Validation: Collect fractions and analyze via HPLC (Refractive Index detector) or TLC. Confirm structure of pooled fractions via
H NMR (look for Hz).
Synthesis Workflow Diagram
Figure 2: Step-by-step enzymatic synthesis and purification workflow for Ethyl
Part 4: Functional Implications
Drug Delivery & Permeation
EDG acts as a permeation enhancer . Its structure allows it to disrupt the highly ordered lipid bilayers of the Stratum Corneum reversibly.
-
Mechanism: The ethyl group inserts into the lipid domain, while the glucose moiety remains in the aqueous domain, increasing membrane fluidity without causing permanent toxicity (unlike DMSO).
Safety & Metabolism
Upon systemic absorption, EDG is hydrolyzed by cytosolic
-
Reaction:
. -
Toxicity: Extremely low, as metabolites are endogenous/GRAS (Generally Recognized As Safe).
References
-
PubChem. (2025).[5] Ethyl D-glucopyranoside Compound Summary. National Library of Medicine.[2] Available at: [Link][2]
-
Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[6] Available at: [Link]
-
Hansson, T., & Adlercreutz, P. (2001). Enzymatic synthesis of ethyl-D-glucopyranoside in water/organic solvent mixtures. Biotechnology and Bioengineering. Available at: [Link]
-
Cosmetic Ingredient Review. (2013). Safety Assessment of Alkyl Glucosides as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]
-
FooDB. (2025). Ethyl beta-D-glucopyranoside (FDB001255).[1] The Metabolomics Innovation Centre. Available at: [Link]
Sources
- 1. Showing Compound Ethyl beta-D-glucopyranoside (FDB001255) - FooDB [foodb.ca]
- 2. Ethyl D-glucopyranoside | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl Glucoside | C8H16O6 | CID 121667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
